Octyl-D-Galactofuranosid

Übersicht

Beschreibung

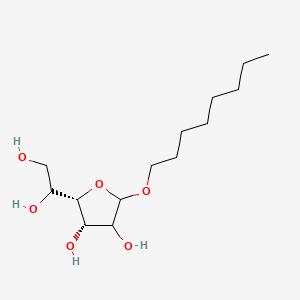

(2S,3S)-2-(1,2-dihydroxyethyl)-5-octoxyoxolane-3,4-diol is a carbohydrate derivative that has garnered significant interest in scientific research due to its unique structural properties and biological activities This compound is a type of alkyl galactofuranoside, where an octyl group is attached to the galactofuranose sugar ring

Wissenschaftliche Forschungsanwendungen

(2S,3S)-2-(1,2-dihydroxyethyl)-5-octoxyoxolane-3,4-diol has a wide range of applications in scientific research:

Microbiology: It has been shown to exhibit bacteriostatic activity against Mycobacterium smegmatis, a model organism for Mycobacterium tuberculosis.

Biochemistry: Used in the study of glycosidase enzymes and their role in carbohydrate metabolism.

Medicinal Chemistry: Investigated for its potential as an antileishmanial agent, showing significant activity against Leishmania donovani.

Industrial Applications: Potential use in the synthesis of specific disaccharides and other carbohydrate derivatives.

Wirkmechanismus

Target of Action

The primary target of Octyl D-Galactofuranoside is Aquaporin Z , a protein found in Escherichia coli . This compound also exhibits bacteriostatic activity against Mycobacterium smegmatis , a non-pathogenic model of M. tuberculosis .

Mode of Action

Octyl D-Galactofuranoside interacts with its targets, leading to significant changes in their function. It has been shown to have a crucial role in the bacteriostatic activity against mycobacterium smegmatis .

Biochemical Pathways

It has been suggested that the compound may influence the immune response, particularly in the context of leishmania donovani infection

Pharmacokinetics

For instance, liposomal formulations of the compound have been shown to enhance its activity .

Result of Action

Octyl D-Galactofuranoside has been shown to have significant bacteriostatic activity against Mycobacterium smegmatis . In the context of Leishmania donovani infection, the compound has been shown to reduce parasite proliferation and enhance the Th1 immune response .

Action Environment

The action, efficacy, and stability of Octyl D-Galactofuranoside can be influenced by various environmental factors. For instance, the compound’s activity can be enhanced when delivered in liposomal formulations

Biochemische Analyse

Biochemical Properties

Octyl D-Galactofuranoside interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to have significant in vitro anti-leishmanial activity, leading to important structure damage in promastigotes . It has also been described as a good bacteriostatic agent against Mycobacterium smegmatis, a non-pathogenic model of M. tuberculosis .

Cellular Effects

Octyl D-Galactofuranoside has been found to have immunostimulating and leishmanicidal properties in human monocyte-derived macrophages (HM) and in a murine model, after challenge with Leishmania donovani promastigotes . Both treatments significantly reduced parasite proliferation in HM, as well as liver parasite burden in vivo .

Molecular Mechanism

The molecular mechanism of action of Octyl D-Galactofuranoside involves its crucial role in the alkyl chain and the possibility of modulation on the furanosyl entity . This was outlined by STD NMR on whole M. smegmatis cells .

Temporal Effects in Laboratory Settings

While specific studies on the temporal effects of Octyl D-Galactofuranoside in laboratory settings are limited, it has been shown that treatments with this compound significantly reduced parasite proliferation in human monocyte-derived macrophages, as well as liver parasite burden in vivo .

Dosage Effects in Animal Models

The effects of Octyl D-Galactofuranoside in animal models have been studied, particularly in the context of Leishmania donovani infection

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3S)-2-(1,2-dihydroxyethyl)-5-octoxyoxolane-3,4-diol typically involves the cyclization of galactose derivatives. One efficient method is the iodine-promoted cyclization of galactose diethyl dithioacetal in the presence of alcohol, which acts both as a solvent and a nucleophile . This reaction is carried out at room temperature, and different alcohols such as methanol, cyclohexanol, and tert-butanol can be used as nucleophiles. The iodine promoter facilitates the selective formation of β-galactofuranoside, allowing for the efficient preparation of various derivatives .

Industrial Production Methods

While specific industrial production methods for (2S,3S)-2-(1,2-dihydroxyethyl)-5-octoxyoxolane-3,4-diol are not extensively documented, the general approach involves large-scale synthesis using similar cyclization reactions. The scalability of the iodine-promoted method makes it a viable option for industrial production, ensuring high yields and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

(2S,3S)-2-(1,2-dihydroxyethyl)-5-octoxyoxolane-3,4-diol undergoes various chemical reactions, including:

Oxidation: This reaction can modify the hydroxyl groups on the sugar ring.

Reduction: Reduction reactions can alter the functional groups attached to the sugar ring.

Substitution: Common in modifying the alkyl chain or the sugar ring itself.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Substitution: Halogenated reagents or nucleophiles can be used to introduce new functional groups.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or aldehydes, while reduction can yield alcohols or alkanes.

Vergleich Mit ähnlichen Verbindungen

(2S,3S)-2-(1,2-dihydroxyethyl)-5-octoxyoxolane-3,4-diol can be compared with other alkyl galactofuranosides, such as:

- 6-Amino-β-D-Galactofuranoside

- 6-N-Acetamido-β-D-Galactofuranoside

- 6-Azido-β-D-Galactofuranoside

These compounds share similar structural features but differ in their functional groups, which can influence their biological activities. For example, 6-amino and 6-azido derivatives have been studied for their enhanced antileishmanial activity compared to (2S,3S)-2-(1,2-dihydroxyethyl)-5-octoxyoxolane-3,4-diol .

Conclusion

(2S,3S)-2-(1,2-dihydroxyethyl)-5-octoxyoxolane-3,4-diol is a versatile compound with significant potential in various scientific fields. Its unique structural properties and biological activities make it a valuable tool for research in microbiology, biochemistry, and medicinal chemistry. The ongoing studies and applications of this compound highlight its importance and potential for future developments.

Biologische Aktivität

(2S,3S)-2-(1,2-dihydroxyethyl)-5-octoxyoxolane-3,4-diol, also known as Octyl D-Galactofuranoside, is a compound that has gained attention in the field of biological research due to its potential applications in various biochemical processes. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

- IUPAC Name : (2S,3S)-2-(1,2-dihydroxyethyl)-5-octoxyoxolane-3,4-diol

- Molecular Formula : C12H24O6

- CAS Number : 202403-49-4

The biological activity of Octyl D-Galactofuranoside is primarily attributed to its role as a surfactant and its interaction with biological membranes. It is believed to facilitate the transport of other molecules across cell membranes by altering membrane fluidity and permeability. This property makes it a valuable compound in drug delivery systems and biochemical assays.

Biological Activity Overview

Research indicates that Octyl D-Galactofuranoside exhibits several biological activities:

- Antimicrobial Activity : Studies have shown that this compound can inhibit the growth of certain bacteria and fungi. Its surfactant properties may disrupt microbial cell membranes, leading to cell lysis.

- Cell Proliferation : Octyl D-Galactofuranoside has been reported to promote cell proliferation in certain cell lines. This effect may be mediated through enhanced nutrient uptake and improved cellular metabolism.

- Immune Modulation : Preliminary findings suggest that this compound may modulate immune responses. It appears to enhance the activity of immune cells, potentially improving host defense mechanisms against pathogens.

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antimicrobial | Inhibits growth of bacteria and fungi | |

| Cell Proliferation | Promotes proliferation in specific cell lines | |

| Immune Modulation | Enhances immune cell activity |

Case Study 1: Antimicrobial Efficacy

In a study examining the antimicrobial properties of Octyl D-Galactofuranoside, researchers tested its effects against Escherichia coli and Candida albicans. The results indicated a significant reduction in microbial viability at concentrations above 100 µg/mL. The mechanism was hypothesized to involve disruption of the microbial membrane integrity.

Case Study 2: Cell Proliferation Assay

Another investigation focused on the effects of Octyl D-Galactofuranoside on human fibroblast cells. The compound was found to enhance cell proliferation by approximately 30% compared to control groups over a 48-hour period. This suggests potential applications in tissue engineering and regenerative medicine.

Eigenschaften

IUPAC Name |

(2S,3S)-2-(1,2-dihydroxyethyl)-5-octoxyoxolane-3,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H28O6/c1-2-3-4-5-6-7-8-19-14-12(18)11(17)13(20-14)10(16)9-15/h10-18H,2-9H2,1H3/t10?,11-,12?,13-,14?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZLNXIZRQPJOEU-DHUKMVCYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCOC1C(C(C(O1)C(CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCOC1C([C@@H]([C@@H](O1)C(CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H28O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80858243 | |

| Record name | (2S,3S)-2-(1,2-dihydroxyethyl)-5-octoxyoxolane-3,4-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80858243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

202403-49-4 | |

| Record name | (2S,3S)-2-(1,2-dihydroxyethyl)-5-octoxyoxolane-3,4-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80858243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.